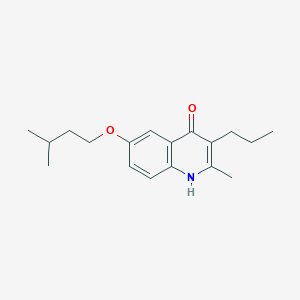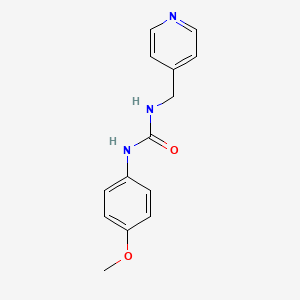
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, but it is believed to act through multiple pathways. N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the activity of specific enzymes and signaling pathways that are involved in cancer cell growth, beta-amyloid protein aggregation, and oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to induce apoptosis, which is a form of programmed cell death. In Alzheimer's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to decrease beta-amyloid protein levels and improve cognitive function. In Parkinson's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its high specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is that N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea may have off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the use of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in scientific research. One direction is the development of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea analogs with improved specificity and potency. Another direction is the investigation of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in other disease models, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
In conclusion, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in scientific research.
合成方法
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 4-chloromethylpyridine to form 4-(4-pyridinylmethyl)aniline. This intermediate is then reacted with urea in the presence of a catalyst to form N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea.
科学研究应用
N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its ability to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In Parkinson's disease, N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-4-2-12(3-5-13)17-14(18)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTSLWXJSKQCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

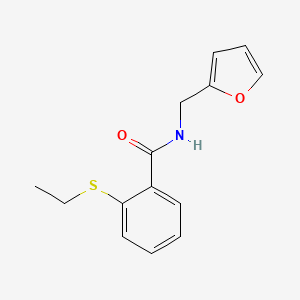
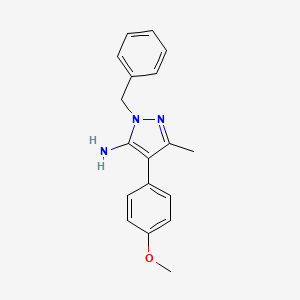
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)


![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
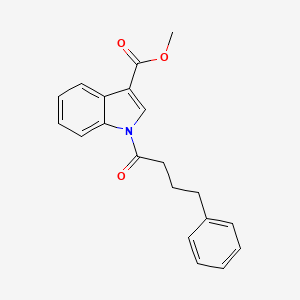
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
